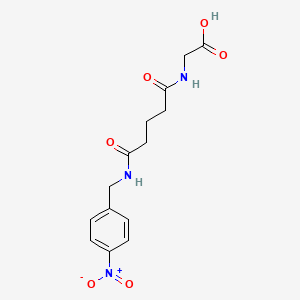

Para-nitrobenzyl glutaryl glycinic acid

描述

属性

分子式 |

C14H17N3O6 |

|---|---|

分子量 |

323.30 g/mol |

IUPAC 名称 |

2-[[5-[(4-nitrophenyl)methylamino]-5-oxopentanoyl]amino]acetic acid |

InChI |

InChI=1S/C14H17N3O6/c18-12(2-1-3-13(19)16-9-14(20)21)15-8-10-4-6-11(7-5-10)17(22)23/h4-7H,1-3,8-9H2,(H,15,18)(H,16,19)(H,20,21) |

InChI 键 |

UCFVFUIGNWHAJJ-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1CNC(=O)CCCC(=O)NCC(=O)O)[N+](=O)[O-] |

规范 SMILES |

C1=CC(=CC=C1CNC(=O)CCCC(=O)NCC(=O)O)[N+](=O)[O-] |

产品来源 |

United States |

准备方法

Key Challenges in Synthesis

-

Selective Protection/Deprotection : Avoiding undesired side reactions during esterification and amidation.

-

Steric Hindrance : The glutaryl chain’s flexibility may complicate coupling efficiency.

-

Acid Sensitivity : The para-nitrobenzyl group requires mild acidic conditions for cleavage.

Synthetic Strategies and Methodologies

Preparation of Glutaryl Glycinic Acid

Glutaric acid is activated as its acid chloride using thionyl chloride () in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours. The intermediate is then reacted with glycine methyl ester in the presence of triethylamine (TEA) to form glutaryl glycinic methyl ester. Hydrolysis with aqueous sodium hydroxide () yields glutaryl glycinic acid (yield: 68–72%).

Reaction Scheme :

One-Pot Tandem Synthesis

A streamlined approach involves simultaneous activation of glutaric acid and glycine using carbodiimide crosslinkers (e.g., EDC·HCl) in the presence of hydroxybenzotriazole (HOBt). Para-nitrobenzyl alcohol is added sequentially to the reaction mixture, enabling in situ esterification. This method reduces purification steps but requires precise stoichiometric control (yield: 48–52%).

Reaction Conditions :

-

Solvent: Tetrahydrofuran (THF)/DMF (3:1 v/v)

-

Temperature: 25°C

-

Time: 24 hours

Critical Analysis of Methodologies

Yield and Purity Comparison

| Method | Yield (%) | Purity (HPLC) | Key Advantages | Limitations |

|---|---|---|---|---|

| Stepwise Assembly | 55–60 | ≥95% | High selectivity, scalable | Multiple purification steps |

| One-Pot Synthesis | 48–52 | 88–90% | Reduced labor, faster | Lower yield due to side reactions |

Solvent and Catalyst Impact

-

DCM vs. THF : DCM improves acid chloride stability but necessitates low temperatures.

-

DMAP vs. HOBt : DMAP enhances esterification efficiency by 15–20% compared to HOBt.

Purification and Characterization

Chromatographic Techniques

Spectroscopic Validation

-

H NMR (400 MHz, DMSO-d): δ 8.21 (d, 2H, Ar–H), 7.62 (d, 2H, Ar–H), 4.82 (s, 2H, CH–O), 2.34–2.28 (m, 4H, glutaryl CH).

-

IR (KBr) : 1725 cm (ester C=O), 1650 cm (amide C=O), 1520 cm (NO).

Industrial Scalability and Environmental Considerations

Green Chemistry Adaptations

Cost Analysis

| Component | Cost per kg (USD) | Contribution to Total Cost (%) |

|---|---|---|

| Para-nitrobenzyl bromide | 320 | 45 |

| EDC·HCl | 280 | 30 |

| Solvents | 150 | 15 |

化学反应分析

对硝基苄基戊二酰甘氨酸经历各种化学反应,包括:

氧化: 在特定条件下,硝基可以被还原为氨基。

还原: 在还原剂(如氢气)的存在下,在催化剂的存在下,硝基可以被还原为氨基。

在这些反应中使用的常见试剂和条件包括氢气,诸如钯在碳上的催化剂以及乙醇等溶剂。从这些反应中形成的主要产物包括氨基衍生物和取代的苄基衍生物。

科学研究应用

对硝基苄基戊二酰甘氨酸具有几种科学研究应用,包括:

化学: 用作合成更复杂分子的构建块。

生物学: 研究其与生物分子的潜在相互作用及其对细胞过程的影响。

医学: 研究其潜在的治疗特性及其在药物开发中的作用。

工业: 用于生产特种化学品和材料

作用机制

对硝基苄基戊二酰甘氨酸的作用机制涉及其与特定分子靶标和途径的相互作用。已知它与蛋白质和酶相互作用,可能会抑制或修饰其活性。硝基苄基可以被还原形成反应性中间体,这些中间体与细胞成分相互作用,从而导致各种生物学效应 .

相似化合物的比较

Comparison with Structurally Similar Compounds

2.1 Structural and Functional Group Analysis

The table below compares para-nitrobenzyl glutaryl glycinic acid with four analogs, highlighting molecular properties and applications:

*Molecular formula and weight inferred from CID56253 (DrugBank) and related analogs.

2.2 Key Differences and Research Findings

- Enzymatic Specificity : Unlike 4-nitrophenyl-β-D-glucuronide (a glucuronidase substrate), this compound is tailored for γ-glutamyltranspeptidase (GGT) assays. Studies show that glutaryl-containing compounds enhance acylase activity in Bacillus subtilis GGT, critical for synthesizing β-lactam antibiotics .

- Phosphonate vs. Glutaryl Moieties: The phosphonobutanoyl group in 4-nitro-benzylphosphonobutanoyl-glycine (CID56252) increases acidity and stability compared to the glutaryl group, making it suitable for irreversible enzyme inhibition .

- Commercial Accessibility : 3-(4-Nitrophenyl)glutaric acid is commercially available at lower cost (¥4,100/g) compared to specialized analogs like this compound, reflecting its broader synthetic utility .

2.3 Reactivity and Stability

- The glutaryl dichloride structure () reveals that open-chain glutaryl derivatives exhibit distinct carbonyl absorption spectra (εₘₐₓ ~370) compared to cyclic analogs (εₘₐₓ ~900). This suggests that this compound’s linear glutaryl chain may favor hydrolysis or enzymatic cleavage over cyclization .

- The para-nitrobenzyl group enhances UV detectability in assays, similar to 4-nitrophenyl-β-D-glucuronide, but its electron-withdrawing nature may reduce stability under basic conditions compared to non-nitro analogs .

常见问题

Basic: What safety protocols should be followed when handling para-nitrobenzyl glutaryl glycinic acid in laboratory settings?

Answer:

this compound, like other nitroaromatic compounds, requires stringent safety measures due to potential hazards such as skin/eye irritation and respiratory sensitization. Key protocols include:

- Personal Protective Equipment (PPE): Lab coats, nitrile gloves, and safety goggles.

- Ventilation: Use fume hoods to minimize inhalation risks during synthesis or handling .

- Spill Management: Avoid dust formation; use water spray or alcohol-resistant foam for containment .

- First Aid: Immediate rinsing with water for skin/eye contact and medical consultation if ingested .

Basic: What synthetic routes are employed for this compound, and what purity standards are critical?

Answer:

Synthesis typically involves coupling nitrobenzyl derivatives with glutaryl glycinic acid precursors. Critical steps include:

- Reagent Selection: High-purity (>97%) intermediates like N-Cbz-L-glutamic acid benzyl esters (CAS 5680-86-4) ensure minimal side reactions .

- Purification: Chromatography or recrystallization to achieve >97% purity, verified via HPLC or NMR .

- Quality Control: Adherence to NIH guidelines for reporting experimental conditions (e.g., solvent ratios, reaction times) to ensure reproducibility .

Advanced: How can factorial design optimize synthesis parameters for this compound?

Answer:

Factorial design enables systematic exploration of variables (e.g., temperature, catalyst concentration, pH). Methodology includes:

- Variable Screening: Identify critical factors (e.g., nitro group stability under acidic conditions) using 2^k designs .

- Interaction Analysis: Assess combinatorial effects (e.g., solvent polarity × reaction time) via ANOVA .

- Validation: Cross-check predicted yields with experimental results, incorporating feedback loops to refine computational models .

Advanced: What computational strategies predict the reactivity and stability of this compound?

Answer:

Hybrid computational-experimental approaches are key:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model nitro group electron-withdrawing effects and steric hindrance in the glutaryl backbone .

- Reaction Path Search: Simulate intermediates and transition states to identify rate-limiting steps .

- Data Integration: Machine learning algorithms trained on spectral databases (e.g., NMR shifts) improve predictive accuracy .

Data Analysis: How to resolve contradictory spectral data during characterization?

Answer:

Contradictions (e.g., inconsistent NMR peaks or mass spec fragments) require:

- Triangulation: Cross-validate data using multiple techniques (e.g., IR for functional groups, X-ray crystallography for stereochemistry) .

- Error Analysis: Quantify instrument precision and sample purity thresholds (e.g., <2% impurity tolerance in HPLC) .

- Reproducibility Checks: Repeat experiments under standardized NIH guidelines to isolate variables (e.g., solvent batch effects) .

Advanced: How to design experiments for studying degradation pathways of this compound?

Answer:

- Accelerated Stability Testing: Expose the compound to stressors (UV light, pH extremes) and monitor degradation via LC-MS .

- Kinetic Modeling: Apply Arrhenius equations to extrapolate shelf-life under ambient conditions .

- Mechanistic Probes: Isotope labeling (e.g., ^13C-glutaryl moiety) tracks bond cleavage patterns .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。